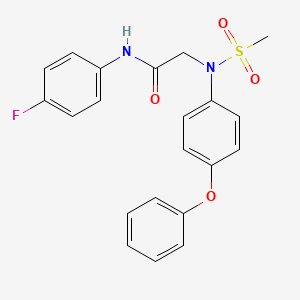
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and nitro group on the phenyl ring, as well as a chlorophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position of the phenyl ring.
Acylation: The nitrated product is then subjected to acylation with chloroacetyl chloride to form the corresponding acetamide.
Substitution: Finally, the acetamide undergoes a nucleophilic substitution reaction with 3-chlorophenol to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The chlorophenoxy group can participate in further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(2-bromo-4-aminophenyl)-2-(3-chlorophenoxy)acetamide.
Substitution: Substitution of the bromo group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-bromo-4-nitrophenyl)-2-(3-methylphenoxy)acetamide
- N-(2-bromo-4-nitrophenyl)-2-(3-fluorophenoxy)acetamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological or chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c15-12-7-10(18(20)21)4-5-13(12)17-14(19)8-22-11-3-1-2-9(16)6-11/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHTTLUOIXESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5099940.png)
![{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}amine hydrochloride](/img/structure/B5099945.png)
![N',N'-diethyl-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5099954.png)
![3-(1-azocanylcarbonyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5099959.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B5099963.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5099971.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5099979.png)
![2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETIC ACID](/img/structure/B5100000.png)
![1-(diphenylmethyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5100004.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5100007.png)


![4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE](/img/structure/B5100028.png)
